

# Application Note: Quantification of Acetylisoniazid in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Acetylisoniazid	
Cat. No.:	B140540	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **acetylisoniazid**, the primary metabolite of isoniazid, in human plasma. Isoniazid is a first-line medication for the treatment of tuberculosis, and monitoring its metabolite is crucial for pharmacokinetic studies and understanding drug-induced hepatotoxicity.[1][2] The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation using a C18 reversed-phase column and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring and clinical research.[3]

### Introduction

Isoniazid (INH) is a cornerstone of tuberculosis therapy. Its metabolism in the liver, primarily through the N-acetyltransferase-2 (NAT2) enzyme, results in the formation of **acetylisoniazid** (AcINH). The rate of this conversion varies among individuals, leading to different acetylator phenotypes (slow, intermediate, and fast), which can impact both the drug's efficacy and its potential for hepatotoxicity. Therefore, a reliable method for quantifying AcINH in plasma is essential for pharmacokinetic profiling and personalized medicine approaches. This document

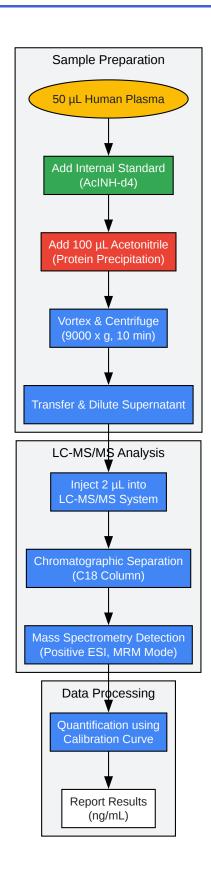


provides a detailed protocol for a validated LC-MS/MS assay designed for high-throughput clinical and research applications.

## **Experimental Workflow**

The overall experimental process from sample receipt to final data analysis is outlined below. The workflow is designed for efficiency and robustness, utilizing a simple protein precipitation step to minimize sample preparation time.





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Caption: Experimental workflow for **Acetylisoniazid** quantification.



## **Materials and Reagents**

- Chemicals: Acetylisoniazid (analytical standard), Acetylisoniazid-d4 (internal standard),
   Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade),
   Ultrapure Water.
- Labware: 1.5 mL microcentrifuge tubes, pipette and tips, autosampler vials.
- Equipment: Centrifuge, vortex mixer, LC-MS/MS system (e.g., AB Sciex, Agilent, Waters).

# Experimental Protocols Preparation of Standards and Quality Controls (QCs)

- Prepare a 1 mg/mL primary stock solution of Acetylisoniazid in methanol.
- Prepare a 100 µg/mL working stock solution by diluting the primary stock with 50:50 methanol:water.
- Generate calibration standards by spiking the working stock solution into drug-free human plasma to achieve final concentrations ranging from 5 ng/mL to 10,000 ng/mL.
- Prepare QC samples at low, medium, and high concentrations (e.g., 15, 750, and 7500 ng/mL) in the same manner from a separate stock solution.
- Prepare the Internal Standard (IS) working solution of **Acetylisoniazid**-d4 at 200 ng/mL in acetonitrile.

## **Sample Preparation Protocol**

- Aliquot 50 μL of human plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
- Add 100 μL of the IS working solution (200 ng/mL **Acetylisoniazid**-d4 in acetonitrile) to each tube. This step serves to both add the internal standard and precipitate plasma proteins.
- Vortex the mixture vigorously for 5 minutes.
- Centrifuge the tubes at 9,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.



- Carefully transfer 50  $\mu$ L of the clear supernatant to an autosampler vial.
- Dilute the supernatant with 150  $\mu L$  of water containing 0.1% formic acid.
- Inject 2  $\mu L$  of the final mixture into the LC-MS/MS system for analysis.

#### LC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

Parameter	Condition
LC System	
Column	Reversed-phase C18, e.g., Zorbax SB-Aq (50 mm × 4.6 mm, 5 μm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.2 - 0.4 mL/min
Gradient	Stepwise or linear gradient elution. Example: 5% B for 0.5 min, ramp to 95% B over 2 min, hold for 1 min
Column Temperature	40°C
Injection Volume	2 μL
MS System	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
Gas Temperature	350°C
Nebulizer Pressure	45 psi

#### **MRM Transitions**



The mass transitions used for quantification are listed below. These should be optimized on the specific instrument being used.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Acetylisoniazid	180.1	138.1
Acetylisoniazid-d4 (IS)	184.1	142.1
Isoniazid (optional)	138.1	121.1

## **Method Validation Summary**

The described method has been validated according to regulatory guidelines. The performance characteristics are summarized in the table below, with data synthesized from multiple validated protocols.

Parameter	Result	
Linearity		
Calibration Range	5 - 10,000 ng/mL	
Correlation Coefficient (r²)	≥ 0.995	
Sensitivity		
Lower Limit of Quantification (LLOQ)	5 ng/mL	
Accuracy		
Relative Error (RE)	Within ±15% (±20% at LLOQ)	
Precision		
Intra- & Inter-day CV (%)	< 15% (< 20% at LLOQ)	
Recovery		
Extraction Recovery (%)	> 70% for protein precipitation	
Matrix Effect	Within acceptable limits (e.g., 93-111%)	



#### Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **acetylisoniazid** in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, relying on a simple protein precipitation sample preparation that is amenable to high-throughput environments. The validation data confirms its suitability for clinical and pharmacological research, enabling accurate assessment of isoniazid metabolism.

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## References

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